molecular formula C10H7NO5 B2711919 4-Hydroxy-6-methyl-3-nitrocoumarin CAS No. 22375-56-0

4-Hydroxy-6-methyl-3-nitrocoumarin

Cat. No.: B2711919
CAS No.: 22375-56-0
M. Wt: 221.168
InChI Key: KUALEWXMXRPRRL-UHFFFAOYSA-N
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Description

4-Hydroxy-6-methyl-3-nitrocoumarin is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are characterized by a benzene ring fused to an α-pyrone ring, and they exhibit a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities .

Mechanism of Action

Target of Action

4-Hydroxy-6-methyl-3-nitrocoumarin, a derivative of coumarin, is known to have cytotoxic action against cultured human tumor and normal cells Coumarins in general are known to have numerous biological and therapeutic properties, potentially treating various ailments, including cancer, metabolic, and degenerative disorders .

Mode of Action

It has been suggested that the compound’s bioactivity may involve intramolecular charge transfer from the methyl group to the nitro group . This could potentially influence its interaction with its targets, leading to changes at the molecular level.

Biochemical Pathways

Coumarins, including this compound, play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . These processes could potentially be affected by the presence of this compound, leading to downstream effects in various biochemical pathways.

Result of Action

The result of the action of this compound is primarily its cytotoxic effect against cultured human tumor and normal cells . This suggests that the compound may induce cell death or inhibit cell proliferation, leading to potential therapeutic effects in the context of cancer treatment.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the compound’s charge state and therefore its interaction with its targets . Additionally, the presence of other molecules in the environment could influence the compound’s stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-6-methyl-3-nitrocoumarin typically involves the nitration of 4-Hydroxy-6-methylcoumarin. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 3-position of the coumarin ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-6-methyl-3-nitrocoumarin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Hydroxy-6-methyl-3-nitrocoumarin has several applications in scientific research:

Comparison with Similar Compounds

    4-Hydroxycoumarin: Known for its anticoagulant properties and used as a precursor for the synthesis of warfarin.

    6-Methylcoumarin: Exhibits antimicrobial and antioxidant activities.

    3-Nitrocoumarin: Studied for its potential anticancer properties.

Uniqueness: 4-Hydroxy-6-methyl-3-nitrocoumarin is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-hydroxy-6-methyl-3-nitrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO5/c1-5-2-3-7-6(4-5)9(12)8(11(14)15)10(13)16-7/h2-4,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUALEWXMXRPRRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C(=C2O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.